2-(3-Nitrophenyl)ethanesulfonyl chloride

描述

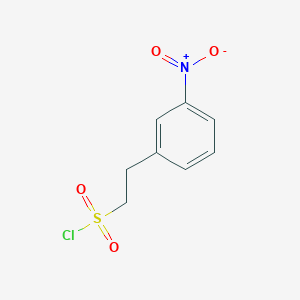

2-(3-Nitrophenyl)ethanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a nitro (-NO₂) group at the meta position of the phenyl ring. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonate esters, or other functionalized derivatives . The nitro group enhances the electron-withdrawing nature of the aromatic ring, increasing the electrophilicity of the sulfonyl chloride compared to non-nitro analogs. Its molecular formula is estimated as C₈H₈ClNO₄S (molar mass ≈ 249.5 g/mol), derived by replacing the bromine atom in 2-(3-bromophenyl)ethanesulfonyl chloride (C₈H₈BrClO₂S, 283.57 g/mol) with a nitro group .

属性

IUPAC Name |

2-(3-nitrophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRPOXJRYSFLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Nitrophenyl)ethanesulfonyl chloride typically involves the reaction of 3-nitrophenylmethanesulfonyl chloride with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

2-(3-Nitrophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

Reduction Reactions: Can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Undergoes oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Reduction Reactions: Often use reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Substituted sulfonyl derivatives.

Reduction Reactions: Amines or other reduced compounds.

Oxidation Reactions: Sulfonic acids or other oxidized products.

科学研究应用

Applications in Organic Synthesis

2.1 Reactivity as a Sulfonylating Agent

The compound serves as an effective sulfonylating agent in nucleophilic substitution reactions. It has been utilized to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity. For instance, it has been employed in the synthesis of β-sultams through reactions with nitrophenylimines, where it demonstrated significant diastereoselectivity influenced by the ortho-nitro effect .

Table 1: Summary of Reactions Involving 2-(3-Nitrophenyl)ethanesulfonyl Chloride

| Reaction Type | Product Type | Yield (%) | Observations |

|---|---|---|---|

| Sulfa-Staudinger Cycloaddition | β-Sultams | 66 | Mixture of trans/cis forms; influenced by nitro group |

| Nucleophilic Substitution | Various sulfonamides | Variable | High reactivity with amines and alcohols |

Pharmaceutical Applications

3.1 Drug Development

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing bioactive molecules. Its ability to modify biological targets makes it valuable in designing inhibitors for various diseases, including cancer and viral infections.

Case Study: Antiviral Activity

In a study focusing on hepatitis C virus inhibitors, derivatives of this compound were synthesized and tested for their efficacy against the NS5B protease. The results indicated promising inhibitory activity with EC50 values below 50 nM . This highlights the compound's potential as a lead structure for developing antiviral agents.

Agrochemical Applications

The compound is also utilized in the agrochemical industry as an intermediate for synthesizing herbicides and fungicides. Its sulfonamide derivatives exhibit herbicidal properties, making them suitable for crop protection formulations.

Table 2: Agrochemical Applications of Sulfonamide Derivatives

| Compound Type | Application | Efficacy |

|---|---|---|

| Sulfonamide Herbicides | Weed Control | Moderate |

| Fungicides | Fungal Infection Prevention | High |

Environmental Considerations

The synthesis methods developed for this compound emphasize environmentally friendly practices, reducing toxic by-products and enhancing sustainability in chemical manufacturing . This aligns with current trends in green chemistry aimed at minimizing environmental impact.

作用机制

The mechanism of action of 2-(3-Nitrophenyl)ethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects: The nitro group in this compound significantly increases electrophilicity compared to bromo or amino analogs, facilitating faster reactions with nucleophiles .

- Volatility : Unlike 2-chloroethanesulfonyl chloride, the aromatic nitro derivative is expected to be less volatile due to its larger, planar structure .

- Solubility : The nitro group may reduce solubility in polar solvents compared to aliphatic sulfonyl chlorides like 2-chloroethanesulfonyl chloride, which decomposes in water .

生物活性

2-(3-Nitrophenyl)ethanesulfonyl chloride, also known by its CAS number 1253739-20-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its sulfonyl chloride functional group attached to a nitrophenyl moiety. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

Molecular Structure:

- Chemical Formula: CHClNOS

- Molecular Weight: 232.70 g/mol

The biological activity of this compound is primarily linked to its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its role in various chemical reactions, including:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes through covalent modification, which can lead to altered metabolic pathways.

- Formation of β-Sultams: In reactions with imines, this sulfonyl chloride can facilitate the formation of β-sultams, compounds that have demonstrated significant biological activities, including antibacterial and anticancer properties .

Pharmacological Properties

Recent studies have highlighted the potential pharmacological properties of this compound:

- Antibacterial Activity: Research indicates that derivatives of sulfonyl chlorides exhibit antibacterial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with vital metabolic processes .

- Anticancer Potential: Compounds derived from sulfonyl chlorides have been evaluated for their anticancer activities. For instance, studies suggest that modifications on the nitrophenyl ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Anticancer Activity

A study investigated the anticancer properties of various sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231. The most potent derivative demonstrated an IC value of 1.59 µM against HeLa cells, highlighting the compound's potential as a lead structure for developing new anticancer agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| A | HeLa | 1.59 |

| B | MDA-MB-231 | 0.81 |

| C | SMMC-7721 | 2.34 |

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of derivatives formed from this sulfonyl chloride against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for antibiotic development .

常见问题

Q. What are the critical safety protocols for handling 2-(3-Nitrophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

Due to its reactivity with water and strong bases, store the compound in airtight containers under dry, inert conditions (argon/nitrogen atmosphere). Use anhydrous solvents and conduct reactions in a fume hood. Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory. Avoid contact with oxidizing agents (e.g., peroxides) and bases (e.g., NaOH), as violent reactions may occur . Acute exposure risks include severe skin burns and respiratory irritation; immediate decontamination with water for 15+ minutes is required .

Q. What synthetic strategies are used to prepare aryl-substituted ethanesulfonyl chlorides like this compound?

- Methodological Answer :

A general approach involves:- Sulfonation : Reacting 3-nitrophenylethane thiol with chlorine gas under controlled oxidation.

- Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) at 0–5°C in anhydrous dichloromethane.

- Purification : Isolation via low-temperature recrystallization (e.g., dry hexane/dichloromethane) .

Critical parameters: Stoichiometric control of Cl₂ gas, exclusion of moisture, and use of triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.4 ppm for nitro-substituted phenyl) and sulfonyl chloride signals (δ 45–50 ppm for sulfur environments).

- FT-IR : Confirm S=O stretches (1350–1170 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.98 for C₈H₇ClNO₄S) .

Advanced Research Questions

Q. How does the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, this increases hydrolysis susceptibility, requiring strict anhydrous conditions. Comparative kinetic studies show 2–3× faster sulfonylation rates vs. methyl-substituted analogues but 20% lower yields in aqueous media due to competing hydrolysis .

Q. What strategies mitigate instability during multi-step syntheses using this reagent?

- Methodological Answer :

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures and Schlenk-line techniques.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use to minimize storage-related degradation.

- Byproduct Management : Add scavengers like polymer-bound dimethylaminopyridine (PS-DMAP) to trap excess HCl .

Q. How can researchers resolve discrepancies in reaction yields during sulfonylation?

- Methodological Answer :

Common issues and solutions:- Low Yields : Optimize stoichiometry (1.2–1.5 eq. of sulfonyl chloride) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Side Reactions : Monitor temperature (keep <25°C) to prevent nitro group reduction or sulfonic acid formation.

- Purity Checks : Pre-purify the compound via column chromatography (silica gel, 5% EtOAc/hexane) to remove hydrolyzed byproducts .

Q. What biological applications exist for structurally similar sulfonyl chlorides?

- Methodological Answer :

Analogous compounds are used to:- Modify Biomolecules : Introduce sulfonate groups into peptides/proteins for solubility studies (e.g., via cysteine residues).

- Enzyme Inhibition : Act as covalent inhibitors for serine hydrolases by targeting catalytic triads.

- Probe Development : Synthesize fluorescent tags (e.g., dansyl derivatives) for cellular imaging .

Q. How does sulfonylation efficiency compare with other aryl-substituted ethanesulfonyl chlorides?

-

Comparative Analysis :

Substituent Reactivity (vs. Amines) Hydrolysis Half-Life (H₂O, 25°C) 3-Nitrophenyl High (t½ <30 min) 2–4 hours 4-Methylphenyl Moderate (t½ ~2 hours) 8–12 hours 2-Methoxyphenyl Low (t½ >6 hours) >24 hours The nitro group’s electron-withdrawing nature prioritizes reactivity over stability, necessitating precise reaction timing .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for sulfonyl chloride derivatives?

- Methodological Answer :

Discrepancies arise from:- Purity Variations : Hydrolysis byproducts (e.g., sulfonic acids) in impure samples may exhibit off-target effects.

- Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) can alter nucleophilicity of biological targets.

- Structural Isomerism : Undetected regioisomers (e.g., 2- vs. 4-nitrophenyl) in synthesis may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。